
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route involves the alkylation of 2,6-dimethylpiperidine with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: This compound shares the piperidine ring structure but lacks the ketone functionality, making it less reactive in certain chemical reactions.
1-(2,6-Dimethylpiperidin-1-yl)decan-1-one: This compound has a longer alkyl chain, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the heptanone chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51839-52-2 |
|---|---|
Formule moléculaire |
C14H27NO |
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)heptan-1-one |
InChI |
InChI=1S/C14H27NO/c1-4-5-6-7-11-14(16)15-12(2)9-8-10-13(15)3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
QOGLUALNXRMZQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N1C(CCCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
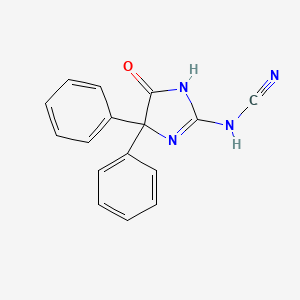
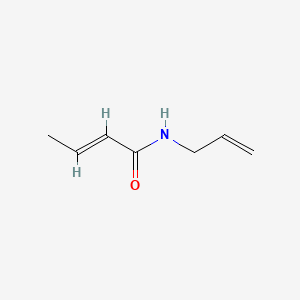
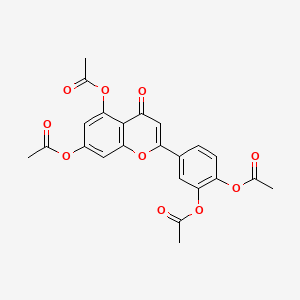
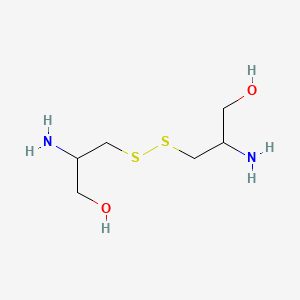
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
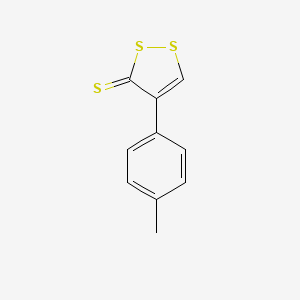
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

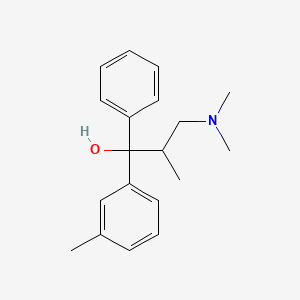
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
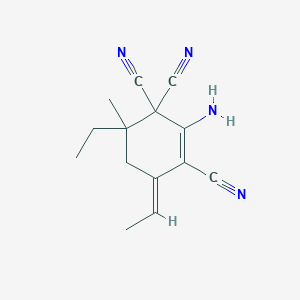
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)

